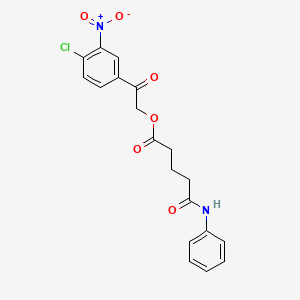
2-(4-chloro-3-nitrophenyl)-2-oxoethyl 5-anilino-5-oxopentanoate
Übersicht
Beschreibung
2-(4-chloro-3-nitrophenyl)-2-oxoethyl 5-anilino-5-oxopentanoate, also known as CNO, is a chemical compound that has been widely used in scientific research. It is a synthetic ligand that can be used to activate or inhibit specific receptors in the brain, making it a valuable tool for studying the neurobiological mechanisms underlying behavior and cognition.
Wirkmechanismus
2-(4-chloro-3-nitrophenyl)-2-oxoethyl 5-anilino-5-oxopentanoate acts as a synthetic ligand that can bind to specific receptors in the brain, such as the Designer Receptors Exclusively Activated by Designer Drugs (DREADDs). When 2-(4-chloro-3-nitrophenyl)-2-oxoethyl 5-anilino-5-oxopentanoate binds to these receptors, it can activate or inhibit specific signaling pathways, leading to changes in neural activity and behavior.
Biochemical and Physiological Effects:
2-(4-chloro-3-nitrophenyl)-2-oxoethyl 5-anilino-5-oxopentanoate has been shown to have a variety of biochemical and physiological effects, depending on the specific receptors it binds to. For example, 2-(4-chloro-3-nitrophenyl)-2-oxoethyl 5-anilino-5-oxopentanoate can activate the Gq-coupled DREADD receptor, leading to increased intracellular calcium levels and downstream signaling pathways. 2-(4-chloro-3-nitrophenyl)-2-oxoethyl 5-anilino-5-oxopentanoate can also activate the Gi-coupled DREADD receptor, leading to decreased intracellular cyclic AMP levels and downstream signaling pathways.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-(4-chloro-3-nitrophenyl)-2-oxoethyl 5-anilino-5-oxopentanoate in lab experiments is its specificity for certain receptors, allowing researchers to selectively activate or inhibit specific neural circuits. Additionally, 2-(4-chloro-3-nitrophenyl)-2-oxoethyl 5-anilino-5-oxopentanoate is stable and can be easily administered to animal models, making it a valuable tool for studying the neurobiological mechanisms underlying behavior and cognition. However, one limitation of using 2-(4-chloro-3-nitrophenyl)-2-oxoethyl 5-anilino-5-oxopentanoate is that it may have off-target effects, leading to unintended changes in neural activity and behavior.
Zukünftige Richtungen
There are several future directions for research involving 2-(4-chloro-3-nitrophenyl)-2-oxoethyl 5-anilino-5-oxopentanoate. One potential area of study is the development of new DREADD receptors that can be activated or inhibited by different ligands, allowing for more precise control over neural circuits. Another potential direction is the development of new therapies for neurological disorders, based on the specific activation or inhibition of certain receptors using 2-(4-chloro-3-nitrophenyl)-2-oxoethyl 5-anilino-5-oxopentanoate or related compounds. Finally, further research is needed to fully understand the biochemical and physiological effects of 2-(4-chloro-3-nitrophenyl)-2-oxoethyl 5-anilino-5-oxopentanoate and its potential off-target effects.
Wissenschaftliche Forschungsanwendungen
2-(4-chloro-3-nitrophenyl)-2-oxoethyl 5-anilino-5-oxopentanoate has been used in a variety of scientific research applications, including the study of neural circuits, behavior, and cognition. It is often used to activate or inhibit specific receptors in the brain, allowing researchers to investigate the role of these receptors in various physiological and behavioral processes. 2-(4-chloro-3-nitrophenyl)-2-oxoethyl 5-anilino-5-oxopentanoate has also been used to study the effects of drugs on the brain and to develop new treatments for neurological disorders.
Eigenschaften
IUPAC Name |
[2-(4-chloro-3-nitrophenyl)-2-oxoethyl] 5-anilino-5-oxopentanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O6/c20-15-10-9-13(11-16(15)22(26)27)17(23)12-28-19(25)8-4-7-18(24)21-14-5-2-1-3-6-14/h1-3,5-6,9-11H,4,7-8,12H2,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WENJOCVXOZCEIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CCCC(=O)OCC(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chloro-3-nitrophenyl)-2-oxoethyl 5-oxo-5-(phenylamino)pentanoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(2-methoxybenzyl)-4-[(phenylthio)methyl]benzamide](/img/structure/B3936743.png)
![2-[2-(2-bromophenoxy)ethoxy]-1,3-dimethoxybenzene](/img/structure/B3936745.png)
![1-[2-(4-chlorophenoxy)ethoxy]-2-ethoxybenzene](/img/structure/B3936749.png)
![4-[3-(2,6-diisopropylphenoxy)propoxy]-3-methoxybenzaldehyde](/img/structure/B3936750.png)
![N~2~-[4-chloro-3-(trifluoromethyl)phenyl]-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(3-pyridinylmethyl)glycinamide](/img/structure/B3936760.png)
![1-[4-(2-ethoxyphenoxy)butoxy]-2,4-dimethylbenzene](/img/structure/B3936768.png)
![2-[2-(4-methoxyphenoxy)ethoxy]naphthalene](/img/structure/B3936783.png)
![1-[4-(4-iodophenoxy)butoxy]-2-methoxy-4-methylbenzene](/img/structure/B3936785.png)
![N-[2-(azepan-1-ylcarbonyl)phenyl]imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B3936793.png)
![1-chloro-2-[3-(2-ethoxyphenoxy)propoxy]-3,5-dimethylbenzene](/img/structure/B3936797.png)
![methyl 4-[3-(4-methoxyphenoxy)propoxy]benzoate](/img/structure/B3936800.png)
![N-(2-methylbenzyl)-4-[(phenylthio)methyl]benzamide](/img/structure/B3936804.png)
![N-{2-[(4-methylbenzyl)thio]ethyl}methanesulfonamide](/img/structure/B3936825.png)
![N,N-diallyl-6-tert-butyl-2-[(2-thienylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B3936833.png)